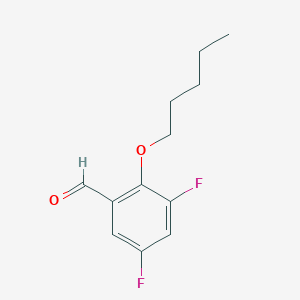
1-(Trimethylsilyl)-3-fluoro-6-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trimethylsilyl)-3-fluoro-6-methoxybenzene is an organosilicon compound characterized by the presence of a trimethylsilyl group, a fluorine atom, and a methoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-(Trimethylsilyl)-3-fluoro-6-methoxybenzene typically involves the introduction of the trimethylsilyl group to a fluorinated methoxybenzene precursor. One common method is the reaction of 3-fluoro-6-methoxybenzene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Trimethylsilyl)-3-fluoro-6-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the fluorine atom can participate in reduction reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic systems.
Scientific Research Applications
1-(Trimethylsilyl)-3-fluoro-6-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and other materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or intermediate in the study of biological systems, particularly in the development of imaging agents or drug delivery systems.
Mechanism of Action
The mechanism of action of 1-(Trimethylsilyl)-3-fluoro-6-methoxybenzene depends on its specific application. In organic synthesis, the trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. In biological systems, the compound may interact with specific enzymes or receptors, influencing their activity or stability.
Comparison with Similar Compounds
1-(Trimethylsilyl)-3-fluoro-6-methoxybenzene can be compared to other similar compounds, such as:
1-(Trimethylsilyl)-1-propyne: Used in polymer synthesis and known for its high gas permeability.
1-(Trimethylsilyl)imidazole: A derivatization reagent used for selective silylation of hydroxyl groups and carboxylic acids.
1-(Trimethylsilyl)acetylene: Used in Sonogashira couplings as a protected alkyne.
The uniqueness of this compound lies in its combination of a trimethylsilyl group with a fluorinated methoxybenzene core, providing distinct reactivity and applications in various fields.
Properties
IUPAC Name |
(5-fluoro-2-methoxyphenyl)-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FOSi/c1-12-9-6-5-8(11)7-10(9)13(2,3)4/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEBYGOOXCPRBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(Cyclohexyloxy)methyl]benzaldehyde](/img/structure/B7992524.png)
![1,4-Difluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7992532.png)






